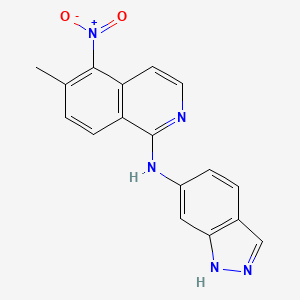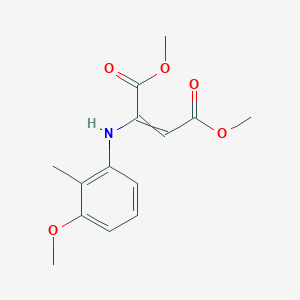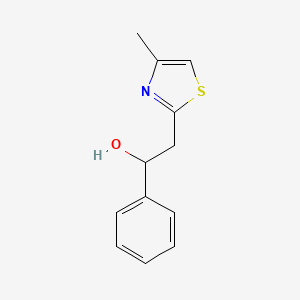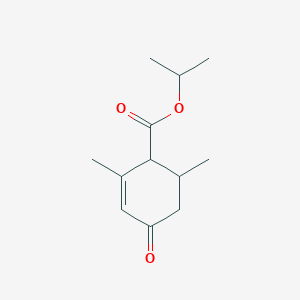![molecular formula C16H15ClN2O2 B13876945 4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-chlorophenyl)pyrimidin-5-yl]oxycyclohexan-1-one is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and an oxycyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-chlorophenyl)pyrimidin-5-yl]oxycyclohexan-1-one typically involves the condensation of 3-chlorophenylpyrimidine with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-chlorophenyl)pyrimidin-5-yl]oxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the cyclohexanone moiety.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-[2-(3-chlorophenyl)pyrimidin-5-yl]oxycyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(3-chlorophenyl)pyrimidin-5-yl]oxycyclohexan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Chloro-4-(3-chlorophenyl)pyrimidine: Another related compound with a similar structure but different substituents.
Uniqueness
4-[2-(3-chlorophenyl)pyrimidin-5-yl]oxycyclohexan-1-one is unique due to its specific combination of a pyrimidine ring with a 3-chlorophenyl group and an oxycyclohexanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
4-[2-(3-chlorophenyl)pyrimidin-5-yl]oxycyclohexan-1-one |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-3-1-2-11(8-12)16-18-9-15(10-19-16)21-14-6-4-13(20)5-7-14/h1-3,8-10,14H,4-7H2 |
InChI Key |
VASCKULGTDKJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1OC2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)







![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)

